Product packaging for Boc-Gly-Gly-Gly-Lys-OH(Cat. No.:CAS No. 250290-81-4)

Boc-Gly-Gly-Gly-Lys-OH

Cat. No.: B1529488
CAS No.: 250290-81-4
M. Wt: 417.5 g/mol
InChI Key: URWOXYLAOMHRQJ-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Short Peptide Sequences in Biochemical Studies

Short peptide sequences, often called oligopeptides (typically 2-20 amino acids), are crucial in many fundamental physiological and biochemical processes. nih.govukrbiochemjournal.org The biological effects of many larger peptides are often mediated by their shorter fragments, which can sometimes exhibit significantly higher activity than their precursor molecules. ukrbiochemjournal.orgresearchgate.net

The importance of these short sequences stems from several advantages:

Bioactivity : Extensive research has demonstrated that bioactive peptides can have roles in decreasing blood pressure, as well as possessing anti-inflammatory, anti-thrombotic, anti-microbial, and anti-oxidant properties. nih.gov

High Specificity and Low Immunogenicity : Compared to larger proteins, short peptides can offer high tissue specificity and are less likely to provoke an immune response. ukrbiochemjournal.orgresearchgate.net

Efficient Absorption : Some di- and tripeptides can be absorbed intact through intestinal membranes via peptide transporter systems. ukrbiochemjournal.orgresearchgate.net

Research and Therapeutic Potential : The unique properties of short peptides make them promising candidates for pharmacotherapy, tools in cell culture studies, and components of drug delivery systems. ukrbiochemjournal.orgresearchgate.net Their defined sequence is fundamental to creating proteins and is vital in biological processes like enzyme activity and hormone signaling. ebsco.com

The study and synthesis of specific peptide sequences are essential for protein engineering, allowing for the design of proteins with enhanced stability or modified activity for therapeutic and industrial purposes. creative-proteomics.com

Role of Protective Groups in Peptide Synthesis and Research Design

Peptide synthesis is a stepwise process that involves adding amino acids one by one to a growing chain. libretexts.org To ensure that the peptide bond forms correctly between the desired amino groups and carboxyl groups without unwanted side reactions, temporary "protecting groups" are used to block reactive sites. creative-peptides.comthermofisher.com

The tert-Butoxycarbonyl (Boc) group is a widely used protecting group for the α-amino group of an amino acid. Its primary function is to prevent the N-terminus from reacting while the carboxyl group of the same amino acid is activated and coupled to the N-terminus of another. creative-peptides.comthermofisher.com

Key characteristics of the Boc group in peptide synthesis include:

Introduction : The Boc group is attached to an amino acid by reacting it with di-tert-butyl dicarbonate. libretexts.org

Stability : It is stable under the alkaline and coupling conditions used in peptide synthesis.

Removal (Deprotection) : The Boc group is readily removed under moderately strong acidic conditions, typically using trifluoroacetic acid (TFA). libretexts.orgcreative-peptides.comthermofisher.com This selective removal exposes the free amino group for the next coupling step.

The choice of protecting group strategy, most commonly Boc or Fmoc (9-fluorenylmethyloxycarbonyl), is critical. While Fmoc chemistry is more common commercially due to milder deprotection conditions, Boc chemistry is often preferred for synthesizing complex or non-natural peptides that may be sensitive to the basic conditions used for Fmoc removal. thermofisher.com

Comparison of Boc and Fmoc Peptide Synthesis Strategies

FeatureBoc StrategyFmoc StrategySource
N-terminal Protection tert-Butoxycarbonyl (Boc)9-Fluorenylmethyloxycarbonyl (Fmoc) thermofisher.com
Deprotection Condition Moderately strong acid (e.g., TFA)Mild base (e.g., piperidine) thermofisher.com
Side-Chain Protection Usually Benzyl (Bzl) basedUsually tert-Butyl (tBu) based thermofisher.com
Final Cleavage Strong acid (e.g., HF)Strong acid (e.g., TFA) thermofisher.comnih.gov
Primary Use Case Complex or base-sensitive peptidesStandard, high-yield commercial synthesis thermofisher.com

Overview of Glycine-Rich and Lysine-Containing Peptide Research Paradigms

The specific amino acid composition of a peptide dictates its structure and function. The presence of multiple glycine (B1666218) residues and a lysine (B10760008) residue in Boc-Gly-Gly-Gly-Lys-OH places it at the intersection of two important areas of peptide research.

Glycine-Rich Peptides: Glycine is the simplest amino acid, lacking a side chain, which provides significant conformational flexibility. google.com Glycine-rich regions are common in intrinsically disordered regions (IDRs) of proteins that are involved in phase separation and the formation of biomolecular condensates. acs.orgacs.org Research has shown that peptides with poly-glycine tracts have a strong tendency to self-assemble into highly insoluble, solid-like fibrils and networked structures. acs.orgnih.gov This property is crucial for understanding processes like the fluid-to-solid transitions that can occur within protein condensates in cells. nih.gov Furthermore, some glycine-rich peptides have been identified as having specific biological activities, such as the antimicrobial peptide Armadillidin H, which is composed of 47% glycine. frontiersin.org A glycine-rich peptide (GGGGGKP) derived from fermented sprouts was also found to have antioxidant properties. nih.gov

Lysine-Containing Peptides: Lysine is an essential amino acid with a positively charged amino group on its side chain at physiological pH. cas.cn This positive charge is critical for many biological functions. Research on lysine-containing peptides has explored several areas:

Nutritional Value : Small peptides containing lysine are considered to be more efficiently utilized and have greater nutritional value than free lysine. cas.cn

Modulation of Enzyme Activity : Polylysine-containing peptides have been found to affect the activity of key membrane enzymes, such as protein kinases and adenylate cyclase. pnas.org

Enhanced Antibody Production : Certain lysine-containing tripeptides, such as Gly-Lys-Gly, have been shown to enhance monoclonal antibody production in hybridoma cultures, an effect associated with the intact peptide molecule. researchgate.net

Drug Delivery : Lysine-rich peptides are studied as potential carriers for drug delivery due to their charge and interaction with cell membranes. acs.org

The structure of this compound, with its flexible glycine linker and functional lysine residue, makes it a suitable building block for synthesizing peptides aimed at exploring these research paradigms.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H31N5O7 B1529488 Boc-Gly-Gly-Gly-Lys-OH CAS No. 250290-81-4

Properties

IUPAC Name

(2S)-6-amino-2-[[2-[[2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]acetyl]amino]acetyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H31N5O7/c1-17(2,3)29-16(28)21-9-13(24)19-8-12(23)20-10-14(25)22-11(15(26)27)6-4-5-7-18/h11H,4-10,18H2,1-3H3,(H,19,24)(H,20,23)(H,21,28)(H,22,25)(H,26,27)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URWOXYLAOMHRQJ-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)NCC(=O)NCC(=O)NC(CCCCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCC(=O)NCC(=O)NCC(=O)N[C@@H](CCCCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H31N5O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Boc Gly Gly Gly Lys Oh and Its Derivatives

Solid-Phase Peptide Synthesis (SPPS) Approaches

Solid-phase peptide synthesis represents the most common and efficient method for the preparation of Boc-Gly-Gly-Gly-Lys-OH. This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric support. researchgate.net

Resin Selection and Functionalization

The synthesis of a peptide with a C-terminal carboxylic acid, such as this compound, necessitates the use of a suitable resin. For Boc chemistry, the classical choice is the Merrifield resin, which is a chloromethylated polystyrene-divinylbenzene (PS-DVB) support. nih.gov The first amino acid, Boc-Lys-OH, is typically attached to the resin via an ester linkage. To mitigate potential side reactions and racemization, the cesium salt of the Boc-protected lysine (B10760008) is often used for this initial anchoring step. nih.gov

Alternatively, Phenylacetamidomethyl (PAM) resins are frequently employed to enhance the stability of the peptide-resin linkage to the repetitive acid treatments required for Boc group removal during the synthesis. nih.gov This increased stability minimizes premature cleavage of the growing peptide chain. The final peptide is then typically cleaved from the PAM resin using a strong acid like anhydrous hydrogen fluoride (B91410) (HF). nih.gov

Resin TypeLinker TypeKey Advantage for this compound Synthesis
Merrifield Resin ChloromethylThe classical and well-established resin for Boc-SPPS of peptide acids.
PAM Resin PhenylacetamidomethylOffers increased acid stability of the peptide-resin bond, reducing chain loss during synthesis.

Boc Chemistry in Sequential Amino Acid Coupling

The synthesis of the peptide chain proceeds through a series of repeated cycles, each consisting of two main steps: the deprotection of the N-terminal Boc group and the coupling of the next Boc-protected amino acid.

The Boc (tert-butyloxycarbonyl) group is an acid-labile protecting group. researchgate.net Its removal is typically achieved by treatment with a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), commonly at a concentration of 25-50%. researchgate.netnih.gov Following deprotection, the resulting protonated amine is neutralized, often with a tertiary amine like diisopropylethylamine (DIEA), to prepare it for the subsequent coupling reaction. peptide.com

The coupling step involves the formation of a peptide bond between the free N-terminus of the resin-bound peptide and the carboxyl group of the incoming Boc-protected amino acid. This is facilitated by activating the carboxyl group. A common method for this activation is the use of dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov HOBt is crucial for suppressing side reactions and minimizing racemization. nih.gov

Optimisation of Coupling Efficiency for Glycine (B1666218) and Lysine Residues

The repetitive sequence of three glycine residues in this compound can present challenges due to the potential for aggregation of the growing peptide chain. creative-peptides.com Glycine, lacking a side chain, can allow for greater conformational flexibility, which may lead to intermolecular hydrogen bonding and the formation of secondary structures that hinder reagent accessibility. creative-peptides.com

To optimize the coupling of the triglycine (B1329560) sequence, several strategies can be employed. One effective approach is the use of dipeptide or tripeptide building blocks, such as Boc-Gly-Gly-OH or even Boc-Gly-Gly-Gly-OH, for the coupling steps. peptide.com This reduces the number of individual coupling reactions required on the solid support and can help to circumvent aggregation issues.

For the coupling of individual amino acids, the choice of coupling reagent is critical. While DCC/HOBt is a standard, more potent activating agents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can be utilized to enhance coupling efficiency, particularly for difficult sequences. amazonaws.com Monitoring the completion of each coupling reaction, for instance with a Kaiser test, is advisable to ensure the integrity of the final peptide. luxembourg-bio.com

Amino AcidPotential ChallengeOptimization Strategy
Glycine (x3) Aggregation of the peptide chainUse of dipeptide (Boc-Gly-Gly-OH) or tripeptide building blocks.
Employment of potent coupling reagents like HBTU or HATU.
Lysine Steric hindrance from the side-chain protecting groupEnsuring complete coupling through monitoring (e.g., Kaiser test) and potentially double coupling.

Side-Chain Protection Strategies for Lysine

The ε-amino group of the lysine residue is reactive and must be protected throughout the synthesis to prevent side reactions, such as branching of the peptide chain. In the context of Boc/Bzl chemistry, a benzyl-type protecting group is typically used for the lysine side chain. csbiochina.com

A commonly used protecting group for this purpose is the 2-chlorobenzyloxycarbonyl (2-Cl-Z) group. peptide.com This group is stable to the mildly acidic conditions used for the removal of the N-terminal Boc group (TFA/DCM) but can be cleaved under the strong acidic conditions of the final cleavage step, such as with anhydrous HF. peptide.com The use of Boc-Lys(2-Cl-Z)-OH as the building block for the lysine residue is therefore a standard practice in the synthesis of this compound. peptide.com

Protecting GroupChemical NameStabilityCleavage Condition
2-Cl-Z 2-chlorobenzyloxycarbonylStable to TFA/DCMAnhydrous HF

Cleavage and Deprotection Strategies (e.g., acid-labile deprotection)

The final step in solid-phase peptide synthesis is the cleavage of the completed peptide from the resin support, along with the simultaneous removal of the side-chain protecting group. For peptides synthesized on Merrifield or PAM resins using the Boc/Bzl strategy, this is most commonly achieved with strong acidolysis. nih.gov

Anhydrous hydrogen fluoride (HF) is the most frequently used reagent for this purpose. peptide.comchempep.com The cleavage is typically performed at low temperatures (around 0 °C) in the presence of scavengers to trap the reactive carbocations generated during the deprotection process, thereby preventing side reactions with sensitive amino acid residues. chempep.com A common scavenger used in HF cleavage is anisole (B1667542). chempep.com The standard procedure involves treating the peptide-resin with a mixture of HF and anisole (e.g., in a 9:1 ratio) for a specified period, followed by evaporation of the HF and precipitation of the crude peptide in cold ether. chempep.com

Cleavage ReagentTypical ScavengerKey Considerations
Anhydrous Hydrogen Fluoride (HF) AnisoleRequires specialized, HF-resistant apparatus due to its corrosive nature. chempep.com
p-CresolEffective at scavenging carbocations to prevent side reactions. peptide.com
ThioanisoleCan be used in combination with other scavengers.

Solution-Phase Synthesis Strategies (if applicable, for fragments)

While solid-phase synthesis is generally preferred for a tetrapeptide like this compound, solution-phase methods can be employed, particularly for the synthesis of peptide fragments that can then be coupled together. For instance, the dipeptide Boc-Gly-Gly-OH or the tripeptide Boc-Gly-Gly-Gly-OH could be synthesized in solution and then coupled to a protected lysine derivative. chempep.comgoogle.com

The synthesis of Boc-Gly-Gly-OH in solution can be achieved by reacting Boc-glycine with glycine methyl or ethyl ester, followed by saponification of the ester to yield the dipeptide acid. google.com Similarly, this dipeptide can be extended to the tripeptide in solution.

The coupling of these fragments in solution typically involves the use of coupling reagents similar to those used in SPPS, such as DCC/HOBt or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an appropriate organic solvent. globalresearchonline.net Careful control of the reaction conditions is necessary to avoid racemization and other side reactions.

Purification Techniques for Crude Peptide Synthesis Products

Following synthesis and cleavage from the solid support, the crude peptide product contains the desired molecule along with various impurities. These can include deletion sequences (from incomplete coupling), truncated peptides, and byproducts from the removal of protecting groups. bachem.com Therefore, a robust purification strategy is essential to isolate this compound to a high degree of purity.

Chromatography is the cornerstone of peptide purification, separating molecules based on differences in their physicochemical properties such as hydrophobicity, charge, and size.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most powerful and widely used method for peptide purification. polypeptide.com Separation is based on hydrophobicity. The crude peptide mixture is loaded onto a column with a non-polar stationary phase (e.g., C18 silica). A gradient of increasing organic solvent (typically acetonitrile) in an aqueous mobile phase (often containing an ion-pairing agent like trifluoroacetic acid, TFA) is used for elution. Hydrophilic impurities elute first, while more hydrophobic peptides, including the target peptide, are retained longer. polypeptide.com

Ion-Exchange Chromatography (IEX): This technique separates peptides based on their net charge at a given pH. It is often used as an initial "capturing" step to remove the bulk of impurities before a final RP-HPLC "polishing" step. polypeptide.com In cation-exchange chromatography, positively charged peptides bind to a negatively charged stationary phase and are eluted by increasing the salt concentration or pH of the mobile phase. polypeptide.com

Size-Exclusion Chromatography (SEC): Also known as gel filtration, SEC separates molecules based on their size. The stationary phase consists of porous beads. Larger molecules that cannot enter the pores elute first, while smaller molecules take a longer path through the pores and elute later. This method is useful for removing very small impurities or separating peptide aggregates.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative to RP-HPLC that is particularly effective for separating highly polar or hydrophilic peptides that are poorly retained on reversed-phase columns. It utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent.

Precipitation and recrystallization are valuable techniques for the initial recovery and purification of peptides, especially on a large scale where they can be more cost-effective than chromatography. bachem.comcambrex.com

Precipitation: This method is commonly used to recover the peptide from the cleavage solution. google.com The principle involves reducing the peptide's solubility to the point where it separates from the solution as a solid. This is typically achieved by adding a miscible anti-solvent in which the peptide is insoluble. researchgate.net Cold diethyl ether is a classic anti-solvent used to precipitate peptides from acidic cleavage mixtures. google.com However, this can sometimes result in fine or gelatinous precipitates that are difficult to filter. google.com Recent studies have shown that including salts like zinc sulfate (B86663) (ZnSO₄) along with organic solvents such as acetone (B3395972) can enhance the recovery of peptides through precipitation. nih.gov A newer technique, solid-phase precipitation and extraction (SPPE), involves trapping the precipitated peptide on a sorbent matrix, which allows for the efficient washing away of impurities. nih.gov

Recrystallization/Crystallization: Recrystallization is a powerful purification technique that can yield very high-purity solid material. mt.com It involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated solution, followed by slow cooling to allow the formation of highly ordered crystals of the pure compound, while impurities remain in the solution (mother liquor). mt.com For peptides, this process is more complex than for small molecules due to their conformational flexibility. creative-peptides.com Common peptide crystallization methods include:

Vapor Diffusion: This is the most widely used technique, where a drop containing the peptide and a precipitant solution is allowed to equilibrate with a larger reservoir of the precipitant in a sealed chamber. Water slowly diffuses from the drop to the reservoir, gradually increasing the peptide concentration and inducing crystallization. americanpeptidesociety.org Variations include the hanging-drop and sitting-drop methods. americanpeptidesociety.org

Evaporation: A saturated solution of the peptide is prepared, and the solvent is allowed to evaporate slowly, increasing the peptide concentration until crystals form. creative-biostructure.com

Solvent/Antisolvent Diffusion: Crystallization is induced by the slow diffusion of an anti-solvent into the peptide solution.

Successful crystallization not only serves as a purification step but also provides crystals suitable for structural analysis by X-ray diffraction. creative-peptides.comcreative-biostructure.com

Biochemical and Biophysical Research Applications of Boc Gly Gly Gly Lys Oh

Investigations as a Substrate in Enzymatic Assays

The specific sequence of amino acids in Boc-Gly-Gly-Gly-Lys-OH makes it a useful substrate for investigating the activity of certain proteases. The peptide bond C-terminal to the lysine (B10760008) residue is a potential cleavage site for trypsin-like proteases, which exhibit a preference for cleaving after basic amino acid residues.

Protease Substrate Specificity Profiling

This compound and its derivatives can be employed in protease substrate specificity profiling to understand the sequence preferences of various proteases. By systematically altering the amino acid residues surrounding the lysine, researchers can determine the optimal recognition sequence for a given enzyme. For instance, studies on serine proteases often utilize libraries of synthetic peptides to map their substrate specificity. While direct studies profiling this compound are not extensively detailed in the provided results, the principles of substrate specificity profiling support its utility. For example, the specificity of plasmin, a serine protease, has been shown to have a strong preference for lysine at the P1 position (the residue preceding the cleavage site), which is consistent with the structure of this compound. nih.gov

Analysis of Enzyme Kinetics and Mechanism of Action

This peptide can be utilized to study the kinetics and mechanism of action of proteases that recognize and cleave the peptide bond following the lysine residue. By measuring the rate of cleavage of this compound under various conditions (e.g., different substrate concentrations, presence of inhibitors), researchers can determine key kinetic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax). These parameters provide insights into the enzyme's affinity for the substrate and its catalytic efficiency. The cleavage of the peptide can be monitored using techniques like high-performance liquid chromatography (HPLC) to separate the intact substrate from its cleavage products.

Development of Fluorogenic and Chromogenic Probes for Proteolytic Activity

This compound can serve as a scaffold for the development of fluorogenic and chromogenic probes to detect and quantify proteolytic activity. By attaching a fluorescent or chromogenic reporter group to the C-terminus of the lysine, a quenched substrate can be synthesized. In its intact form, the proximity of the reporter group to a quencher molecule results in low signal output. Upon enzymatic cleavage of the peptide bond after the lysine residue, the reporter group is released from the quencher, leading to a detectable increase in fluorescence or color. This "turn-on" mechanism provides a sensitive and continuous method for monitoring enzyme activity in real-time. For instance, various peptide-MCA (4-methylcoumaryl-7-amide) substrates are commercially available for assaying proteases that cleave after basic residues. peptide.co.jp

Utility in Peptide-Protein Interaction Studies

The structure of this compound also makes it a useful tool for investigating peptide-protein interactions. The terminal lysine residue provides a site for modification or interaction, while the triglycine (B1329560) linker can provide flexibility.

Design of Model Peptides for Interaction Analysis

This compound can be used as a building block in the design of more complex model peptides for studying interactions with proteins. The Boc-protected N-terminus allows for stepwise peptide synthesis, enabling the addition of other amino acids or functional groups to create peptides with specific binding properties. chemimpex.com The lysine side chain, with its primary amine, offers a reactive handle for conjugation to other molecules, such as biotin (B1667282) for affinity purification or fluorescent dyes for visualization of binding events. The triglycine segment can act as a flexible spacer, separating the lysine residue from other parts of the peptide, which can be important for allowing optimal interaction with a protein binding partner.

Probing Conformational Dynamics of Proteins (if used as a structural mimic)

While less common, short peptides like this compound could potentially be used to probe the conformational dynamics of proteins. If a specific protein has a binding pocket that recognizes the C-terminal lysine and adjacent glycine (B1666218) residues, the binding of this peptide could induce or stabilize certain protein conformations. Recent research has highlighted the importance of lysine reactivity profiling in monitoring protein-protein interactions and conformational changes. cas.cn By observing changes in the protein's structure or dynamics upon binding of the peptide, for example, through techniques like nuclear magnetic resonance (NMR) spectroscopy or circular dichroism, researchers can gain insights into the protein's flexibility and the mechanism of molecular recognition. The intrinsic conformational dynamics of glycine-rich sequences have been studied to understand their flexibility, which is relevant when considering their role as linkers in model peptides. nih.gov

Application in Bioconjugation Research and Molecular Labeling

The tetrapeptide this compound is a valuable reagent in the fields of bioconjugation and molecular labeling. Its structure, featuring a protected N-terminus (Boc group), a flexible triglycine spacer, and a reactive C-terminal lysine residue, provides a versatile platform for covalently linking molecules. The primary amine on the lysine side chain (ε-amine) serves as a key handle for attachment, while the terminal carboxyl group offers an alternative or additional conjugation point.

Strategies for Covalent Attachment to Biomolecules and Surfaces

The covalent attachment of this compound to other molecules or solid supports is primarily dictated by the chemistry of its functional groups: the ε-amino group of the lysine side chain and the C-terminal carboxylic acid. The N-terminal tert-butoxycarbonyl (Boc) group ensures that the α-amino group does not participate in these reactions, allowing for regioselective modification. chemimpex.com

One of the most common strategies involves targeting the primary amine of the lysine residue. This nucleophilic group readily reacts with various electrophilic reagents to form stable covalent bonds. nih.gov A widely used class of reagents for this purpose is N-hydroxysuccinimide (NHS) esters. NHS esters react with the primary amine under mild pH conditions (typically 7.0-9.0) to form a stable amide bond. This method is a cornerstone of bioconjugation for linking peptides to proteins, surfaces, or labeling agents like fluorophores.

Alternatively, the C-terminal carboxyl group can be activated to react with primary amines on another biomolecule or a functionalized surface. This "reverse" amide linkage is typically achieved using carbodiimide (B86325) chemistry, often with additives like N-hydroxysuccinimide to improve efficiency and create a more stable intermediate.

Table 1: Common Covalent Attachment Strategies

Reactive Group on Peptide Reagent/Functional Group on Target Resulting Covalent Bond
Lysine ε-amino group N-hydroxysuccinimide (NHS) ester Amide
Lysine ε-amino group Isothiocyanate Thiourea
Lysine ε-amino group Aldehyde (via reductive amination) Secondary Amine

Development of Peptide-Based Linkers for Research Constructs

This compound serves as a fundamental building block in the synthesis of more complex peptide-based linkers. chemimpex.comchemimpex.com In research constructs, such as antibody-drug conjugates (ADCs), linkers play a crucial role in connecting a targeting moiety (like an antibody) to a payload (like a cytotoxic drug). medchemexpress.comnih.gov The properties of the linker, including its length, flexibility, and stability, are critical for the efficacy of the final conjugate.

The triglycine segment (Gly-Gly-Gly) of the peptide provides a flexible, hydrophilic spacer. This spacer arm helps to distance the conjugated payload from the biomolecule, which can minimize steric hindrance and help maintain the biological activity of the parent molecule. Similar glycine-containing sequences, such as the Gly-Gly-Phe-Gly motif, are employed as protease-cleavable linkers in ADCs, demonstrating the utility of these short peptide sequences in sophisticated bioconjugation applications. medchemexpress.comnih.gov The lysine residue provides the specific attachment point for the payload or the targeting molecule, while the Boc and hydroxyl groups are manipulated during the multi-step synthesis of the final linker-payload construct.

Integration into Site-Specific Labeling Methodologies

Site-specific labeling of proteins is essential for creating homogeneous bioconjugates with predictable properties. nih.gov Lysine residues are frequent targets for such modifications due to the high nucleophilicity of their ε-amino group. While proteins often have numerous surface-exposed lysines, methods have been developed to target specific lysine residues based on their unique chemical microenvironment, which can alter their pKa and make them more reactive than other lysines on the protein surface. nih.gov

This compound can be integrated into these methodologies. For example, the peptide itself can be conjugated to a probe or drug. Following deprotection of the Boc group, the resulting H-Gly-Gly-Gly-Lys-OH-payload construct can be enzymatically ligated to a specific site on a target protein. Furthermore, novel methods are emerging that use indole (B1671886) derivatives or other reagents to achieve highly site-selective labeling of lysine residues under mild conditions, a strategy that could be applied to the lysine within this peptide scaffold after its incorporation into a larger biomolecule. nih.gov Kinetic labeling libraries have also been developed to identify affinity labels that react with specific lysine residues, showcasing advanced strategies for achieving site-specificity. nih.gov

Role in Synthetic Biology and De Novo Peptide Design

Synthetic biology and de novo peptide design aim to create novel proteins and peptides with functions not found in nature. These fields rely on a toolkit of well-characterized building blocks to construct complex molecular architectures and functional biomaterials.

Employing as a Scaffold for Novel Peptide Architecture

This compound is an exemplary building block for the bottom-up construction of novel peptide architectures. The simple, flexible triglycine sequence can be used as a basic repeating unit or a flexible joint between more structured domains. nih.gov The lysine residue is particularly valuable, serving as a branching point for the synthesis of dendritic peptides (dendrimers) or as an attachment site for functional moieties, such as chromophores, catalytic groups, or receptor-binding ligands. chemimpex.comnbinno.com

The orthogonal protecting groups (Boc on the N-terminus and the implicit protection of the side chain during solid-phase synthesis) allow for controlled, stepwise elongation and modification of the peptide chain. peptide.com This control is fundamental to de novo design, where the precise placement of every amino acid is critical to achieving the desired three-dimensional structure and function.

Construction of Artificial Proteins and Biomaterials for Research Purposes

The principles of de novo design extend to the creation of artificial proteins and functional biomaterials like hydrogels for research in tissue engineering and regenerative medicine. nih.gov Self-assembling peptides are a key component of these materials. This compound can be incorporated into sequences designed to self-assemble into nanofibers, ribbons, or hydrogels.

The lysine side chain is critical for this application, as it provides a site for covalent cross-linking between peptide chains, which is necessary to form stable hydrogel networks. nih.gov By controlling the density of lysine residues within the synthetic peptide, researchers can tune the mechanical properties (e.g., stiffness) of the resulting biomaterial. nih.gov This allows for the systematic study of how material properties affect cell behavior, such as adhesion and proliferation. nih.gov The flexible glycine spacer can contribute to the viscoelastic properties of the final material.

Table 2: Compound Names Mentioned

Compound Name
This compound
N-hydroxysuccinimide (NHS)
H-Gly-Gly-Gly-Lys-OH

Studies in Post-Translational Modification Research

The targeted design of this compound, featuring a protected tri-glycine motif attached to a lysine residue, positions it as a valuable tool in the nuanced field of post-translational modification (PTM) research. Its structure is particularly relevant for mimicking remnants of ubiquitination and for probing various lysine modification pathways.

Utilization as a Control or Tool in Ubiquitination Studies

Ubiquitination is a critical post-translational modification where ubiquitin, a small regulatory protein, is attached to a substrate protein, most commonly on a lysine residue. The process of identifying ubiquitinated proteins and their specific modification sites is fundamental to understanding numerous cellular processes. A key technique in ubiquitination proteomics involves the use of antibodies that can specifically recognize the di-glycine (Gly-Gly) remnant that is left on a lysine residue after the tryptic digestion of a ubiquitinated protein.

The development and validation of these highly specific antibodies often require the use of synthetic antigens and controls that mimic this Gly-Gly-Lysine structure. While compounds like Boc-Gly-Gly-NHS are used to chemically modify lysine-rich proteins to create immunogens for antibody production, a defined peptide such as this compound can serve as a highly specific control in various stages of these studies. nih.gov

Key applications of this compound and related compounds in ubiquitination research include:

Antigen for Antibody Production: Although larger proteins modified with Boc-Gly-Gly are typically used, a peptide like this compound could be conjugated to a carrier protein to serve as a more defined antigen for generating antibodies specific to the ubiquitin remnant.

Positive Control in Immunoassays: In techniques such as ELISA, Western blotting, and immunoprecipitation, this compound can be used as a positive control to confirm the specificity and reactivity of anti-Gly-Gly-Lys antibodies.

Competitive Inhibition Assays: The peptide can be used in competitive binding assays to determine the affinity and specificity of antibodies for the Gly-Gly-Lys epitope. By competing with ubiquitinated peptides from a biological sample, it helps to validate the antibody's performance.

The experimental workflow for utilizing such a compound as a control is outlined in the table below:

Experimental Step Purpose Role of this compound Expected Outcome
Antibody Specificity TestingTo verify that the antibody recognizes the Gly-Gly remnant and not unmodified lysine.Used as a specific binding substrate in an ELISA or dot blot.Strong signal detection, confirming antibody recognizes the modified lysine.
Western Blot ValidationTo confirm that the antibody can detect the target modification on proteins.Can be used to spike into a lysate to serve as a positive control band.A clear band corresponding to the spiked control, validating the antibody's utility in a complex mixture.
Immunoaffinity EnrichmentTo ensure the efficiency of enriching ubiquitinated peptides from a complex sample.Used as a known target to assess the capture efficiency of the antibody-coupled beads.Successful pulldown and subsequent identification by mass spectrometry, confirming the efficiency of the enrichment protocol.

Investigating Lysine Modification Pathways

The lysine residue is a hub for a multitude of post-translational modifications beyond ubiquitination, including acetylation, methylation, and SUMOylation. peptide.compeptide.com Each of these modifications can influence a protein's function, stability, and localization. The study of these pathways often requires synthetic peptides and reagents to dissect the enzymatic processes and downstream signaling events.

While direct studies employing this compound in these specific pathways are not extensively documented, its structure lends itself to several potential applications as a research tool:

Substrate for Modification Enzymes: The free epsilon-amino group of the lysine residue in this compound (after deprotection of any side-chain protecting group) could potentially serve as a substrate for enzymes that catalyze lysine modifications, such as lysine acetyltransferases (KATs) or methyltransferases (KMTs). This would allow for in vitro studies of enzyme kinetics and inhibitor screening.

Control Peptide in Modification Assays: In assays designed to detect specific lysine modifications, this compound can act as a negative control to ensure that the detection method is specific for the modification of interest and does not cross-react with a simple peptide backbone.

Tool for Studying Cross-talk between Modifications: The interplay between different PTMs on the same lysine residue is a key area of investigation. A synthetic peptide like this compound could be enzymatically modified with one PTM (e.g., acetylation) and then used to investigate how this initial modification influences the subsequent addition of another PTM (e.g., ubiquitination).

The table below summarizes potential research applications of this compound in studying various lysine modification pathways:

Lysine Modification Pathway Potential Research Application Experimental Approach Information Gained
AcetylationTo identify novel lysine acetyltransferases or test inhibitor efficacy.Use as a substrate in an in vitro acetylation assay with purified enzymes.Enzyme activity, kinetic parameters, and IC50 values for inhibitors.
MethylationTo study the substrate specificity of lysine methyltransferases.Incubate with KMTs and a methyl donor; analyze for methylation by mass spectrometry.Determination of whether the peptide is a substrate for specific KMTs.
SUMOylationTo investigate the minimal requirements for SUMOylation.Use as a potential substrate in an in vitro SUMOylation reaction.Insight into the sequence or structural requirements for SUMO ligase activity.

By providing a defined chemical entity, this compound and similar peptide derivatives offer researchers precise tools to unravel the complexities of post-translational modifications on lysine residues.

Analytical and Characterization Methodologies in Peptide Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular structure of peptides. They provide information on the atomic composition, connectivity, and spatial arrangement of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to obtain detailed information about the structure and dynamics of peptides in solution. mdpi.com Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized to confirm the presence of expected amino acid residues and to study the peptide's conformational preferences.

For Boc-Gly-Gly-Gly-Lys-OH, ¹H NMR provides signals corresponding to the protons of the tert-butoxycarbonyl (Boc) protecting group, the alpha-protons and amide protons of the glycine (B1666218) and lysine (B10760008) residues, and the side-chain protons of lysine. The integration of these signals helps to confirm the ratio of the constituent parts of the molecule. For instance, the nine equivalent protons of the Boc group's tert-butyl moiety typically appear as a distinct singlet in the upfield region of the spectrum. scienceopen.com

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Specific chemical shifts are expected for the carbonyl carbons of the peptide bonds, the alpha-carbons of the amino acids, and the carbons of the Boc group and lysine side chain. scienceopen.comspectrabase.com The chemical shift values can be sensitive to the local chemical environment, offering clues about the peptide's secondary structure. mdpi.com Advanced NMR techniques, such as COSY and NOESY, can establish connectivity between protons and their spatial proximity, respectively, which is crucial for determining the three-dimensional conformation of the peptide in solution. mdpi.com

Table 1: Illustrative ¹H NMR Chemical Shift Data for this compound

Proton Type Typical Chemical Shift Range (ppm) Description
Boc (t-butyl)1.4 - 1.5Singlet, 9H
Gly (α-CH₂)3.8 - 4.1Multiple signals, 6H total
Lys (α-CH)4.2 - 4.4Multiplet, 1H
Lys (β, γ, δ-CH₂)1.4 - 1.9Multiplets, 6H total
Lys (ε-CH₂)2.9 - 3.1Multiplet, 2H
Amide (NH)7.8 - 8.5Multiple signals

Mass spectrometry (MS) is a cornerstone technique for peptide analysis, providing a highly accurate determination of the molecular weight of the compound. adventchembio.com This measurement is used to verify that the correct amino acid sequence has been synthesized. Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used. For this compound, the expected monoisotopic mass can be calculated, and the mass spectrometer should detect an ion corresponding to this mass, typically as a protonated molecule [M+H]⁺.

Beyond sequence verification, MS is a sensitive tool for assessing purity. It can detect the presence of synthesis-related impurities, such as deletion sequences (peptides missing one or more amino acids) or molecules with incomplete deprotection of side chains. nih.gov Tandem mass spectrometry (MS/MS) can be employed to further confirm the sequence by inducing fragmentation of the peptide at the amide bonds and analyzing the resulting fragment ions (b- and y-ions), which provides definitive proof of the amino acid order. nih.gov

Table 2: Expected Mass Spectrometry Data for this compound

Parameter Value Method
Molecular FormulaC₁₉H₃₅N₅O₈-
Calculated Monoisotopic Mass461.25 Da-
Expected [M+H]⁺ Ion462.26 m/zESI-MS
Expected [M+Na]⁺ Ion484.24 m/zESI-MS

Chromatographic Methods for Purity Analysis and Isolation

Chromatography is essential for both the purification of the final peptide product and the quantitative assessment of its purity. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely used chromatographic technique for peptides. adventchembio.com

In RP-HPLC, the peptide is passed through a column containing a nonpolar stationary phase (e.g., C18 silica). A mobile phase with a gradient of increasing organic solvent concentration (typically acetonitrile (B52724) in water with an ion-pairing agent like trifluoroacetic acid) is used for elution. nih.gov Peptides are separated based on their hydrophobicity. For this compound, its purity is determined by integrating the area of the main peak in the chromatogram relative to the total area of all peaks. A high-purity sample will exhibit a single, sharp, and symmetrical peak. ajpamc.com The retention time is a characteristic property of the peptide under specific chromatographic conditions. Preparative HPLC, which uses larger columns, is the standard method for isolating the target peptide from impurities generated during synthesis. rsc.org

Table 3: Representative RP-HPLC Purity Analysis Data

Parameter Value Conditions
ColumnC18, 4.6 x 150 mmStandard analytical column
Mobile Phase A0.1% TFA in WaterAqueous component
Mobile Phase B0.1% AcetonitrileOrganic component
Gradient5% to 95% B over 20 minStandard elution gradient
Retention Time~12.5 minIllustrative value
Purity>98%As determined by peak area integration

Advanced Techniques for Investigating Peptide Reactivity

Understanding the reactivity of this compound is crucial for its application in further chemical modifications, such as bioconjugation. The key reactive sites on the molecule are the C-terminal carboxylic acid and the ε-amino group on the lysine side chain. The N-terminal α-amino group is protected by the Boc group, rendering it unreactive under many conditions. acs.org

The reactivity of the lysine side-chain's primary amine can be explored through reactions with various electrophiles. For example, its ability to react with N-hydroxysuccinimide (NHS) esters or isothiocyanates is a common strategy for labeling peptides with fluorophores or conjugating them to other molecules. Similarly, the C-terminal carboxyl group can be activated, for instance with carbodiimides like EDC, to facilitate amide bond formation with a primary amine, a process often used in peptide cyclization or surface immobilization. nih.govacs.org The kinetics and yield of these reactions can be monitored using HPLC and MS to characterize the reactivity of the peptide and the stability of the resulting products. acs.org

Future Directions and Emerging Research Avenues for Boc Gly Gly Gly Lys Oh

Innovations in Peptide Synthesis Utilizing this Building Block

The classical approach to solid-phase peptide synthesis (SPPS) involves the stepwise addition of single amino acid residues to a growing peptide chain. nih.gov While highly effective, this method can be inefficient for the production of long or complex peptides, sometimes leading to lower yields and the accumulation of deletion sequences. A significant innovation in this field is the use of pre-synthesized, protected peptide fragments, such as Boc-Gly-Gly-Gly-Lys-OH, in a strategy known as segment condensation or convergent synthesis. nih.gov

Future research will likely focus on optimizing the synthesis and purification of such peptide fragments and expanding the toolkit of available blocks to facilitate the rapid assembly of complex protein targets.

Parameter Stepwise SPPS Segment Condensation with Tetrapeptide Blocks
Principle One amino acid added per cycleA multi-residue fragment is added per coupling step
Synthesis Speed Slower, especially for long peptidesPotentially faster overall synthesis time
Purity of Crude Product Can be lower due to cumulative errorsMay be higher by reducing the number of cycles
Key Challenge Incomplete reactions, side-reactions over many cyclesSolubility of large fragments, risk of racemization at the C-terminal residue of the fragment nih.gov

Expanding its Role in Advanced Biochemical Probe Development

Biochemical probes are essential tools for studying biological processes within the complex environment of living cells. Peptides are increasingly incorporated into the design of these probes due to their biocompatibility and chemical specificity. This compound possesses structural features that make it an attractive candidate for the development of sophisticated probes.

The triglycine (B1329560) sequence can serve as a flexible and hydrophilic spacer arm, separating a functional moiety (like a fluorophore or a drug) from a targeting element. This spacing can be crucial for minimizing steric hindrance and preserving the biological activity of the conjugated molecules. Furthermore, the lysine (B10760008) residue provides a versatile handle for conjugation. Its side-chain amine can be selectively modified to attach a wide range of reporter groups, affinity tags, or cytotoxic agents. For example, similar peptide sequences are used as cleavable linkers in antibody-drug conjugates (ADCs), designed to be stable in circulation but cleaved by proteases upon internalization into a target cell. medchemexpress.com

Future work could involve incorporating this compound into probes for:

Enzyme Activity Profiling: Designing substrates where cleavage of the peptide backbone by a specific protease leads to a fluorescent signal. nih.gov

Targeted Drug Delivery: Using the peptide as a linker to attach a therapeutic agent to a cell-penetrating peptide or other targeting ligand. chemimpex.com

High-Fidelity Imaging: The Boc group itself has been shown to be a simple and effective addition for constructing dual-state emissive fluorophores, which are useful for high-fidelity imaging of cellular components like lipid droplets. nih.gov

Probe Component Potential Role of this compound Example Application
Spacer/Linker The Gly-Gly-Gly segment provides a flexible, hydrophilic linker.Separating a targeting antibody from a cytotoxic drug in an ADC. medchemexpress.com
Conjugation Hub The lysine side-chain amine serves as a reactive site for attachment.Covalent attachment of a fluorescent dye for cellular imaging.
Recognition Motif The peptide sequence could be recognized and cleaved by specific enzymes.A protease-activatable fluorescent probe. nih.gov
Fluorophore Modifier The Boc group can be used to construct dual-state emissive molecules.Development of novel probes for imaging cellular organelles. nih.gov

Theoretical and Computational Modeling of its Interactions within Biological Systems

Computational modeling has become an indispensable tool for understanding and predicting the behavior of biomolecules at an atomic level. nih.gov For a molecule like this compound, computational methods can provide profound insights into its structural dynamics and its interactions with biological targets, such as proteins. These approaches are crucial for the rational design of peptide-based therapeutics and diagnostics. researchgate.net

Molecular Dynamics (MD) simulations can be used to explore the conformational landscape of the tetrapeptide in different environments (e.g., in aqueous solution or near a cell membrane). This can reveal preferred shapes and the degree of flexibility, which are critical determinants of its biological activity. Furthermore, protein-peptide docking algorithms can predict how the peptide might bind to a specific protein receptor. arxiv.org These models can identify key interactions, such as hydrogen bonds and electrostatic contacts, that stabilize the complex and can be used to estimate the binding affinity. nih.govresearchgate.net

Emerging deep learning techniques are also being developed to predict peptide-protein interactions with increasing accuracy, offering a powerful new avenue for screening potential binding partners and guiding experimental studies. oup.com Future computational work will likely focus on integrating these methods to build predictive models of how peptides like this compound function in complex biological networks.

Computational Method Information Gained for this compound Relevance
Molecular Dynamics (MD) Simulation Conformational flexibility, solvent interactions, dynamic behavior. arxiv.orgUnderstanding how the peptide's shape influences its function and binding capabilities.
Protein-Peptide Docking Preferred binding poses, identification of key interacting residues. arxiv.orgPredicting potential protein targets and designing modifications to improve binding affinity.
Free Energy Calculations (e.g., MM-PBSA) Quantitative estimation of binding affinity. nih.govRanking potential peptide binders and prioritizing candidates for experimental validation.
Deep Learning Models Prediction of interaction likelihood based on sequence and structural data. oup.comHigh-throughput screening of potential peptide-protein interactions in drug discovery.

Exploration in Novel Research Platforms for Functional Biomolecule Design

Beyond its direct applications, this compound can be incorporated into novel research platforms aimed at designing and discovering new functional biomolecules and materials. The unique properties of peptides—their modularity, biocompatibility, and capacity for self-assembly—make them ideal building blocks in synthetic biology and materials science. nih.gov

One emerging area is the creation of self-assembling peptide scaffolds for tissue engineering. Rationally designed tetrapeptides have been shown to self-assemble into nanofibrous hydrogels that mimic the extracellular matrix and can support cell growth and differentiation. nih.gov The Gly-Gly-Gly motif promotes flexibility, while the lysine residue could be used to introduce bioactive signals into the scaffold material.

In the field of synthetic biology, peptide motifs are used as components of artificial protein scaffolds designed to co-localize enzymes from a metabolic pathway. frontiersin.org This spatial organization can dramatically increase the efficiency of the pathway, leading to higher yields of a desired product. The this compound sequence could serve as a tunable linker within such scaffolds, with its length and flexibility engineered to optimize enzyme positioning. Furthermore, recent advances in protein design using sequence space diffusion models allow for the scaffolding of bioactive peptide sequences within inert protein cages, which can be conditionally activated, opening new avenues for therapeutic design. researchgate.net

Research Platform Potential Use of this compound Future Goal
Self-Assembling Hydrogels As a component of an amphiphilic peptide designed to form nanofibrous scaffolds. nih.govCreating advanced biomaterials for 3D cell culture and regenerative medicine.
Synthetic Biology Scaffolds As a flexible linker to connect enzyme-binding domains in an artificial multi-enzyme complex. frontiersin.orgEngineering microbial cell factories for the efficient production of biofuels and pharmaceuticals.
Peptide Display Libraries As a scaffold or spacer in libraries used to screen for high-affinity binders to a target protein.Discovery of new peptide-based drugs and diagnostic agents.
Functional Protein Design As a component of a bioactive peptide caged within a larger protein scaffold, designed for conditional release. researchgate.netDevelopment of smart therapeutics with controlled spatial and temporal activity.

Q & A

Q. What experimental protocols are recommended for the solid-phase synthesis of Boc-Gly-Gly-Gly-Lys-OH to ensure high yield and purity?

  • Methodological Answer: Use stepwise Boc-protected solid-phase peptide synthesis (SPPS) with the following critical steps:
  • Coupling: Activate amino acids with DCC/HOBt in DMF, with a 3:1 molar excess of Boc-Gly over resin-bound intermediates.
  • Deprotection: Remove Boc groups using 50% TFA in DCM (2 × 5 min).
  • Cleavage: Release the peptide from the resin with HF/anisole (9:1 v/v) at 0°C for 60 min.
  • Purification: Employ reverse-phase HPLC with a C18 column (gradient: 5–95% acetonitrile in 0.1% TFA over 40 min). Validate purity (>98%) via LC-MS and NMR .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer: A multi-technique approach is essential:
  • NMR: ¹H/¹³C spectra in DMSO-d₆ to confirm glycine multiplicity and Boc-group integrity.
  • Mass Spectrometry: ESI-MS (positive mode) to verify [M+H]⁺ at m/z 474.3.
  • HPLC: Use a 214 nm UV detector to assess purity.
  • Conflict Resolution: If NMR signals overlap, perform 2D experiments (e.g., HSQC) or compare retention times with synthetic standards .

Q. What are the critical storage conditions and stability indicators for this compound in long-term studies?

  • Methodological Answer:
  • Storage: Lyophilized powder at -20°C under argon; solutions in DMSO at -80°C (avoid freeze-thaw cycles).
  • Stability Monitoring: Monthly HPLC analysis (degradation >5% requires re-purification). Track hygroscopicity via Karl Fischer titration (target: <0.5% H₂O) .

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations be optimized to study the conformational behavior of this compound in aqueous environments?

  • Methodological Answer:
  • Force Field: CHARMM36 with TIP3P explicit water.
  • Parameters: Use the Berendsen thermostat (τ = 0.1 ps) and Parrinello-Rahman barostat (τ = 2 ps).
  • Simulation: Run 100 ns trajectories at 310 K, analyzing RMSD, radius of gyration, and hydrogen-bonding networks. Compare with circular dichroism (CD) data for validation .

Q. How should researchers resolve discrepancies between theoretical pKa predictions and experimental titration curves for this compound?

  • Methodological Answer:
  • Experimental: Perform potentiometric titration in 0.1 M KCl under nitrogen.
  • Computational: Use DFT (B3LYP/6-31G*) to calculate pKa.
  • Resolution: If deviations exceed 0.5 units, investigate solvent isotope effects (D₂O vs. H₂O) or intramolecular H-bonding via variable-temperature NMR .

Q. What strategies can elucidate the pH-dependent membrane interactions of this compound in lipid bilayers?

  • Methodological Answer:
  • Assay Design: Use Langmuir trough experiments with DOPC/DOPG (4:1) monolayers. Measure surface pressure (π)-area (A) isotherms across pH 4–9.
  • Analysis: Calculate partitioning coefficients using modified Stern-Volmer equations. Correlate with zeta potential measurements of lysine’s ε-amino group .

Q. How can hierarchical self-assembly mechanisms of this compound in supramolecular systems be studied?

  • Methodological Answer:
  • Kinetics: Time-resolved SAXS (q = 0.01–0.5 Å⁻¹) paired with Thioflavin T fluorescence.
  • Structural Analysis: Solid-state ¹³C-¹⁵N REDOR NMR to measure interatomic distances in fibrils.
  • Validation: Compare with MD simulations using GROMACS under periodic boundary conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.